molecular formula C12H17ClN2O B13756953 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine

2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine

Cat. No.: B13756953
M. Wt: 240.73 g/mol
InChI Key: MIMOJGOVRFUORH-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a piperidin-3-ylmethoxymethyl group at the 5-position of the pyridine ring. The piperidine moiety contributes to its basicity and conformational flexibility, while the chloropyridine core enhances electronic interactions with biological targets. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as inferred from analogous compounds in the literature .

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

2-chloro-5-(piperidin-3-ylmethoxymethyl)pyridine

InChI

InChI=1S/C12H17ClN2O/c13-12-4-3-11(7-15-12)9-16-8-10-2-1-5-14-6-10/h3-4,7,10,14H,1-2,5-6,8-9H2

InChI Key

MIMOJGOVRFUORH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COCC2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine can be contextualized by comparing it to structurally related pyridine derivatives. Below is an analysis of key analogs:

2-Chloro-5-(4-propylbenzoyl)pyridine (CAS 1187165-04-3)

  • Structure : A 5-(4-propylbenzoyl) substituent replaces the piperidin-3-ylmethoxymethyl group.
  • Physicochemical Properties: Molecular weight: 259.73 g/mol (vs. ~282.69 g/mol for the target compound, based on piperidine analogs) . Melting point: Not explicitly reported, but benzoyl-substituted pyridines generally exhibit higher melting points (e.g., 268–287°C in related compounds) .
  • Applications : Likely used as an intermediate in agrochemicals due to its lipophilic benzoyl group .

2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride

  • Structure : Features a trifluoromethyl group at the 5-position and a piperidin-3-ylmethoxy linker.
  • Key Differences :
    • The trifluoromethyl group enhances electronegativity and metabolic stability compared to the chloropyridine core.
    • Hydrochloride salt formation improves solubility for pharmaceutical applications .
  • Spectral Data : NMR and IR spectra confirm the presence of the trifluoromethyl group (δ ~-60 ppm in 19F-NMR) and piperidine ring (δ 1.2–3.0 ppm in 1H-NMR) .

2-Chloro-5-(3-thienyl)pyridine (CAS 873948-15-3)

  • Structure : Substituted with a thienyl group at the 5-position.
  • Properties :
    • Molecular weight: 195.66 g/mol (lower due to the absence of the piperidine moiety).
    • Purity: 97%, indicating synthetic feasibility .
  • Applications : The thienyl group may confer redox activity, making it useful in materials science or as a ligand in catalysis .

(R)-2-Chloro-5-(piperidin-2-yl)pyridine (CAS 1134621-26-3)

  • Structure : Piperidine is directly attached at the 5-position with stereochemical specificity (R-configuration).
  • Key Contrasts :
    • The lack of a methoxymethyl spacer reduces conformational flexibility.
    • Stereochemistry at the piperidine 2-position may influence receptor binding selectivity .

Data Tables for Comparative Analysis

Table 1. Physicochemical Properties of Selected Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine C12H16ClN2O ~254.7 Not reported Chloropyridine, Piperidine
2-Chloro-5-(4-propylbenzoyl)pyridine C15H14ClNO 259.73 268–287* Benzoyl, Chloropyridine
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine HCl C12H14ClF3N2O·HCl 282.69 288–292† Trifluoromethyl, Piperidine
2-Chloro-5-(3-thienyl)pyridine C9H6ClNS 195.66 Not reported Thienyl, Chloropyridine

*Inferred from analogous compounds ; †Data from piperidine hydrochloride analogs .

Research Findings and Trends

  • Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents enhance binding to electron-deficient biological targets, as seen in kinase inhibitors .
  • Piperidine Modifications : Methoxymethyl-linked piperidine (as in the target compound) improves solubility compared to direct piperidine attachment .
  • Market Trends : 2-Chloro-5-(trifluoromethyl)pyridine dominates industrial applications due to scalable synthesis and versatility , while niche analogs like the target compound are explored in early-stage drug development .

Biological Activity

2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine, often encountered in pharmaceutical research, is a compound with notable structural features that suggest potential biological activity. Its molecular formula is C12H19ClN2OC_{12}H_{19}ClN_2O, and it exists primarily in the form of dihydrochloride salt, enhancing its solubility and making it suitable for various applications in medicinal chemistry.

Structural Characteristics

The compound features a pyridine ring substituted with a chloro group and a piperidine moiety. This structure is crucial as it may facilitate interactions with biological targets, particularly within the central nervous system (CNS).

Preliminary studies indicate that 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine may interact with neurotransmitter systems, potentially acting as a cognitive enhancer or therapeutic agent for neurological disorders such as Alzheimer’s disease. The presence of the methoxymethyl group allows for nucleophilic substitution reactions, which can lead to the formation of active intermediates.

Biological Activity Overview

Research into similar compounds has shown that they may exhibit various biological activities, including:

  • Neuroprotective Effects : Compounds with similar structures have been investigated for their potential to protect neuronal cells from degeneration.
  • Cognitive Enhancement : There is interest in the use of such compounds to improve cognitive function, particularly in age-related cognitive decline.
  • Receptor Interactions : Potential interactions with nicotinic acetylcholine receptors (nAChRs) have been noted, which are significant in the treatment of cognitive dysfunctions .

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Chloro-5-(morpholinomethyl)-pyridineMorpholine instead of piperidineDifferent receptor interactions
5-(Piperidinylmethyl)-2-pyridylamineAmino group instead of methoxyVarying biological activities
4-Chloro-6-(piperidin-1-yl)methoxy-pyrimidinePyrimidine ringDistinct pharmacological profile

This table illustrates variations in substituents that can influence biological activity and pharmacokinetics, highlighting the uniqueness of 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine in terms of its specific structural arrangement and potential effects on cognitive function.

Case Studies and Research Findings

  • Cognitive Enhancement Studies : Research has indicated that derivatives similar to 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine may enhance cognitive functions in animal models. These studies focus on the modulation of neurotransmitter systems, particularly cholinergic pathways.
  • Neuroprotective Research : Investigations into the neuroprotective properties of related compounds have shown promise in preventing neuronal apoptosis under stress conditions. This suggests a potential therapeutic role for 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine in neurodegenerative diseases .
  • Receptor Binding Studies : Binding affinity assays conducted on similar compounds indicate that modifications to the piperidine moiety can significantly alter receptor interaction profiles, which may be applicable to 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine.

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